REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7].[Br-].[Li+].CN(C=O)C.Cl>O>[OH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7] |f:1.2|
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C#N)C=CC1O
|
Name
|
|
Quantity
|
81.3 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
430 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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To a 4-necked 1 L round bottom flask equipped with a mechanical stirrer and a condenser
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Type
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TEMPERATURE
|
Details
|
to cool to 85° C
|
Type
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TEMPERATURE
|
Details
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upon cooling to 25° C.
|
Type
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EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (300 mL×2)
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale brown solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated till the mixture
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled down to approximately 40° C.
|
Type
|
CUSTOM
|
Details
|
3,4-Dihydroxybenzonitrile was precipitated out
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was further cooled to 10° C. so as
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
CUSTOM
|
Details
|
The resulting solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C#N)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.5 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |